N-(4-ethylphenyl)-4-methoxybenzamide N-(4-ethylphenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10877479
InChI: InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18)
SMILES: CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

N-(4-ethylphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC10877479

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-4-methoxybenzamide -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name N-(4-ethylphenyl)-4-methoxybenzamide
Standard InChI InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18)
Standard InChI Key LJSMFIUUVZSBDZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Introduction

Structural and Molecular Features

Chemical Identity and Nomenclature

N-(4-Ethylphenyl)-4-methoxybenzamide (IUPAC name: N-(4-ethylphenyl)-4-methoxybenzamide) consists of a benzamide core substituted with a methoxy group at the para position of the benzene ring and a 4-ethylphenyl group attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol. The compound’s structure aligns with derivatives reported in studies on N-substituted benzamides .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₆H₁₇NO₂Derived from
Molecular Weight255.32 g/molCalculated
Density~1.24 g/cm³ (similar analogs)
Boiling PointNot reported (decomposes on heating)Inferred from
SolubilityLikely soluble in polar aprotic solvents

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N-(4-ethylphenyl)-4-methoxybenzamide can be inferred from methods used for analogous benzamides. A common approach involves the condensation of 4-methoxybenzoic acid derivatives with 4-ethylaniline.

Amidation via Acyl Chlorides

Reaction of 4-methoxybenzoyl chloride with 4-ethylaniline in dichloroethane or acetonitrile under inert conditions yields the target compound. This method, adapted from , typically achieves yields of 76–91% for similar N-arylbenzamides .

Example Protocol:

  • Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.

  • Coupling: The acyl chloride reacts with 4-ethylaniline in the presence of a base (e.g., triethylamine) at reflux .

  • Workup: The crude product is purified via recrystallization or column chromatography.

Borane-Mediated Reductive Amination

An alternative route, inspired by hydroboration methods in , involves reductive amination of 4-methoxybenzaldehyde with 4-ethylaniline using pinacolborane (HBpin) at 120°C . While this method is less common for benzamides, it highlights the versatility of borane reagents in amide synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for N-(4-ethylphenyl)-4-methoxybenzamide can be extrapolated from data in and :

  • ¹H NMR (CDCl₃):

    • δ 7.80–7.75 (d, 2H, Ar–H adjacent to carbonyl)

    • δ 7.30–7.25 (m, 4H, 4-ethylphenyl group)

    • δ 3.88 (s, 3H, OCH₃)

    • δ 2.60 (q, 2H, CH₂CH₃)

    • δ 1.25 (t, 3H, CH₂CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 165.6 (C=O)

    • δ 162.5 (C–OCH₃)

    • δ 135.9–114.0 (aromatic carbons)

    • δ 55.5 (OCH₃)

    • δ 28.1 (CH₂CH₃), δ 15.7 (CH₂CH₃)

Mass Spectrometry

The high-resolution mass spectrum (HRMS) would show a molecular ion peak at m/z 255.1234 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇NO₂ .

Reactivity and Functionalization

Chemoselective Reduction

Analogous N-substituted benzamides undergo selective reduction of carbonyl groups using agents like Wolff–Kishner (WK) or sodium borohydride. For example, in , N-aryl-N-arylamidoacetophenones were reduced to ethylbenzene derivatives via WK conditions . Applying this to N-(4-ethylphenyl)-4-methoxybenzamide could yield N-(4-ethylphenyl)-4-methoxybenzylamine.

Electrophilic Substitution

The electron-rich methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) to the ortho and para positions of the benzene ring. Such reactions are critical for modifying the compound’s electronic properties .

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